Product packaging for 2-Oxo-1,3-oxazolidine-4-carbonitrile(Cat. No.:CAS No. 75985-56-7)

2-Oxo-1,3-oxazolidine-4-carbonitrile

Cat. No.: B12921423
CAS No.: 75985-56-7
M. Wt: 112.09 g/mol
InChI Key: LETZBFFXEPHDOU-UHFFFAOYSA-N
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Description

2-Oxo-1,3-oxazolidine-4-carbonitrile is a chiral, heterocyclic compound with the molecular formula C4H4N2O2 . It features a five-membered oxazolidinone ring system incorporating a reactive nitrile group at the 4-position. This structure makes it a valuable and versatile building block in organic synthesis and pharmaceutical research. The nitrile functional group is a key synthetic handle that can be readily transformed into other important functionalities, such as amidines, carboxylic acids, tetrazoles, and amines, enabling the rapid diversification of molecular scaffolds. As a heterocyclic building block, its primary research value lies in the development of new pharmacologically active compounds. The oxazolidinone core is a privileged structure in medicinal chemistry, known for its presence in molecules with a range of biological activities. Researchers can utilize this compound to create novel chemical libraries for screening against biological targets, particularly in the exploration of new antibacterial and central nervous system (CNS) agents. While the specific mechanism of action for this base structure is dependent on the final synthesized molecule, derivatives of the oxazolidinone class are known to inhibit bacterial protein synthesis by binding to the 50S ribosomal subunit. This compound is strictly for research applications and is not intended for diagnostic or therapeutic use. For laboratory research use only. Not for human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H4N2O2 B12921423 2-Oxo-1,3-oxazolidine-4-carbonitrile CAS No. 75985-56-7

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

75985-56-7

Molecular Formula

C4H4N2O2

Molecular Weight

112.09 g/mol

IUPAC Name

2-oxo-1,3-oxazolidine-4-carbonitrile

InChI

InChI=1S/C4H4N2O2/c5-1-3-2-8-4(7)6-3/h3H,2H2,(H,6,7)

InChI Key

LETZBFFXEPHDOU-UHFFFAOYSA-N

Canonical SMILES

C1C(NC(=O)O1)C#N

Origin of Product

United States

Synthetic Strategies and Methodologies for 2 Oxo 1,3 Oxazolidine 4 Carbonitrile and Its Derivatives

Established Synthetic Routes to the Oxazolidinone Scaffold

The formation of the 2-oxazolidinone (B127357) ring is the foundational step in the synthesis of the target compound. This is typically achieved through the cyclization of β-amino alcohol or α-amino acid precursors with a suitable one-carbon carbonyl source.

Cyclization Reactions of Amino Alcohols and Amino Acids with Carbonyl Precursors

The most direct methods for constructing the 2-oxazolidinone ring involve the intramolecular cyclization of β-amino alcohols or α-amino acids with a carbonylating agent. Serine and its derivatives are common starting materials for 4-substituted oxazolidinones due to their inherent amino alcohol functionality.

A prevalent strategy employs phosgene (B1210022) or its safer equivalents, such as bis(trichloromethyl) carbonate (triphosgene) or diethyl carbonate, to react with the amino and hydroxyl groups of the precursor. For instance, the synthesis of the direct precursor, 2-oxo-1,3-oxazolidine-4-carboxylic acid, has been achieved by reacting serine with bis(trichloromethyl) carbonate. google.comnih.gov Another efficient method involves reacting serine methyl ester hydrochloride with S,S'-dimethyl dithiocarbonate in water, followed by hydrolysis, to yield the desired 2-oxo-oxazolidine-4-carboxylic acid with high efficiency. google.com This method is noted for its environmental friendliness and operational simplicity, producing yields upwards of 86%. google.comnih.gov

The general principle of these reactions is the formation of an intermediate carbamate (B1207046) or a related species, which then undergoes intramolecular cyclization via nucleophilic attack of the hydroxyl group onto the carbonyl carbon, displacing a leaving group and forming the stable five-membered ring. The choice of carbonyl precursor can influence reaction conditions and yields significantly. acs.org

Table 1: Examples of Carbonyl Precursors in Oxazolidinone Synthesis
Amino Acid/Alcohol PrecursorCarbonyl PrecursorTypical ProductReference
SerineBis(trichloromethyl) carbonate2-Oxo-1,3-oxazolidine-4-carboxylic acid google.comnih.gov
DL-Serine methyl ester hydrochlorideS,S'-Dimethyl dithiocarbonate2-Oxo-1,3-oxazolidine-4-carboxylic acid google.com
Various Amino AlcoholsDiethyl carbonateSubstituted 2-Oxazolidinones

Condensation Reactions under Acidic and Basic Catalysis

Catalysis plays a pivotal role in the efficiency of oxazolidinone synthesis. Both acidic and basic conditions can be employed to facilitate the key condensation and cyclization steps.

Base-catalyzed reactions often involve the deprotonation of the amino or hydroxyl group, enhancing its nucleophilicity. For example, the cyclization of amino alcohol carbamates can be achieved under mildly basic conditions using reagents like cesium carbonate (Cs₂CO₃). d-nb.info In the synthesis of 2-oxo-oxazolidine-4-carboxylic acid from serine and triphosgene, a base such as sodium hydroxide (B78521) is used to facilitate the reaction. nih.gov

Acid catalysis, conversely, typically works by activating the carbonyl precursor towards nucleophilic attack. While less common for the direct synthesis from amino alcohols and carbonates, acid catalysts are crucial in related transformations, such as the Ritter reaction, where a nitrile reacts with a carbocation generated under strong acid conditions to form an N-alkyl amide. This principle can be extended to the formation of oxazolidine (B1195125) rings from aziridines and carbonyls, where Lewis acids like BF₃·Et₂O or metal triflates are effective catalysts.

Multi-Component Reaction Approaches

Multi-component reactions (MCRs) offer an efficient and atom-economical approach to complex molecules like oxazolidinones in a single synthetic operation. These strategies are highly valued for their ability to rapidly build molecular diversity.

One notable MCR involves the catalyst-free reaction of a primary amine, dibromoethane, and cesium carbonate or cesium hydrogencarbonate. In this process, the cesium salt acts as both the base and the C1 carbonyl source, leading to N-substituted oxazolidinones in generally high yields. This method demonstrates significant potential for late-stage functionalization of molecules containing a primary amine.

Another powerful MCR strategy is the formal [3+2] cycloaddition of N-tosylaziridines with carbonyl compounds, which can be catalyzed by various Lewis acids, with zinc triflate (Zn(OTf)₂) often providing the best results. While this specific reaction leads to oxazolidines, it highlights the power of cycloaddition strategies in forming five-membered heterocyclic rings.

Functional Group Transformations for Nitrile Moiety Introduction

Once the 2-oxazolidinone-4-substituted scaffold is in place, the next critical phase is the introduction of the nitrile group. This can be approached by modifying an existing functional group on a pre-formed ring or through a more integrated tandem approach.

Cyanation Reactions on Pre-formed Oxazolidinone Rings

A logical and well-established synthetic route to 2-oxo-1,3-oxazolidine-4-carbonitrile involves the functional group transformation of its carboxylic acid analogue, 2-oxo-1,3-oxazolidine-4-carboxylic acid, which is readily accessible from serine. google.comnih.gov This multi-step conversion typically proceeds through a primary amide intermediate.

The process involves two main steps:

Amidation: The carboxylic acid is first converted into a primary amide, 2-oxo-1,3-oxazolidine-4-carboxamide. This can be achieved using standard peptide coupling reagents or by converting the carboxylic acid to an acid chloride with a reagent like thionyl chloride (SOCl₂), followed by reaction with ammonia.

Dehydration: The resulting primary amide is then dehydrated to yield the target nitrile. This is a classic and reliable transformation in organic synthesis. A variety of dehydrating agents can be employed for this purpose, including phosphorus pentoxide (P₂O₅), phosphoryl chloride (POCl₃), or thionyl chloride (SOCl₂).

Table 2: Common Dehydrating Agents for Amide to Nitrile Conversion
ReagentFormulaTypical ConditionsReference
Thionyl ChlorideSOCl₂Often used with a base (e.g., pyridine) d-nb.info
Phosphorus PentoxideP₂O₅Heating, often neat or in a high-boiling solvent d-nb.info
Phosphoryl ChloridePOCl₃Often used with a base (e.g., pyridine) d-nb.info
Oxalyl Chloride/DMSO(COCl)₂/DMSOMild conditions, often with a tertiary amine base d-nb.info

This two-step sequence represents a robust and feasible pathway to this compound, leveraging well-understood and high-yielding reactions.

Tandem Cyclization-Nitrile Formation Pathways

Conceptually, such a reaction could involve a starting material like serine amide, which possesses the necessary amino, hydroxyl, and amide functionalities. Reaction with a carbonylating agent could, in principle, trigger a cyclization followed by dehydration of the amide in a single pot. Another hypothetical approach could be a variation of the Strecker synthesis, where an amino alcohol is first oxidized to an amino aldehyde, which then reacts with a cyanide source and is subsequently cyclized.

However, while one-pot syntheses for various oxazolidinone derivatives are known, such as the copper-catalyzed synthesis of N-aryl oxazolidinones, specific examples of tandem cyclization-cyanation pathways leading directly to this compound from simple acyclic precursors are not prominently documented in the surveyed scientific literature. d-nb.info The development of such a direct, one-pot method remains an attractive goal for synthetic chemists.

Advanced Synthetic Techniques and Green Chemistry Approaches

The development of efficient and environmentally benign synthetic methods is a paramount goal in modern organic chemistry. For the synthesis of oxazolidinones, several advanced techniques have emerged that offer improvements in terms of reaction times, yields, and sustainability.

Microwave-assisted organic synthesis has become a valuable tool for accelerating chemical reactions. nih.gov In the realm of oxazolidinone chemistry, microwave irradiation has been successfully employed to significantly reduce reaction times and improve yields compared to conventional heating methods. nih.govlookchem.com

One notable application is the synthesis of 4-substituted oxazolidin-2-ones from the corresponding amino alcohols. nih.gov By irradiating a mixture of the amino alcohol, diethyl carbonate, and a base such as sodium methoxide (B1231860) or potassium carbonate, the desired oxazolidinones can be formed at temperatures between 125–135 °C. nih.gov This method has also been extended to the synthesis of related chiral auxiliaries like oxazolidine-2-thiones and thiazolidine-2-thiones. nih.gov

Another example involves the synthesis of oxazolidin-2-one derivatives from urea (B33335) and ethanolamine (B43304) reagents in a chemical paste medium. organic-chemistry.org In this solvent-free approach, a catalytic amount of nitromethane (B149229) absorbs the microwave energy, creating localized hot spots that drive the reaction to completion. organic-chemistry.org Furthermore, microwave-assisted thionation of 3-substituted 4-imino-oxazolidin-2-ones has been shown to be a rapid method for producing 3-substituted 4-thioxo-oxazolidin-2-ones. lookchem.com The use of microwave irradiation in these syntheses aligns with the principles of green chemistry by reducing energy consumption and often minimizing the need for hazardous solvents. nih.gov

Table 1: Comparison of Microwave-Assisted vs. Conventional Synthesis of Chiral Auxiliaries

CompoundStarting MaterialMethodReaction TimeYieldReference
(S)-4-Benzyl-1,3-oxazolidin-2-one(S)-PhenylalaninolMicrowave15 min92% nih.gov
(S)-4-Benzyl-1,3-oxazolidin-2-one(S)-PhenylalaninolConventional4 h85% nih.gov
(S)-4-Phenyl-1,3-oxazolidin-2-one(S)-PhenylglycinolMicrowave20 min90% nih.gov
(S)-4-Phenyl-1,3-oxazolidin-2-one(S)-PhenylglycinolConventional5 h82% nih.gov
(S)-4-Isopropyl-1,3-oxazolidin-2-one(S)-ValinolMicrowave25 min88% nih.gov
(S)-4-Isopropyl-1,3-oxazolidin-2-one(S)-ValinolConventional6 h80% nih.gov

This table is interactive. Click on the headers to sort the data.

Continuous-flow chemistry has gained prominence as a technology for drug synthesis, offering advantages in safety, efficiency, and scalability compared to traditional batch processes. mdpi.com The application of continuous-flow reactors to the synthesis of oxazolidinones has been demonstrated, showcasing its potential for industrial-scale production. rsc.orgresearchgate.net

A notable example is the organocatalytic continuous-flow synthesis of 2-substituted oxazolidinones utilizing carbon dioxide as a C1 source. rsc.org In this process, a polystyrene-supported 1,5,7-triazabicyclodec-5-ene (TBD) catalyst is used for the conversion of epoxy amines into various 2-oxazolidinone scaffolds. rsc.org This method is not only halide-free but also allows for the catalyst to be recycled and used over extended periods without significant loss of activity. rsc.org

The synthesis of the antibiotic linezolid, which contains an oxazolidinone core, has also been achieved through a seven-step continuous-flow process without the need for intermediate purification. researchgate.net This highlights the efficiency and robustness of flow chemistry for complex multi-step syntheses. The implementation of continuous-flow systems can lead to a reduction in process mass intensity (PMI), a key metric in green chemistry that measures the amount of waste generated relative to the product. mdpi.com

Biocatalysis offers an attractive green alternative for the synthesis of chiral compounds, providing high regio- and stereoselectivity under mild, environmentally friendly conditions. researchgate.net In the context of oxazolidinone synthesis, enzymatic and biocatalytic routes have been developed to produce enantiopure products. researchgate.netchemrxiv.org

One strategy involves the use of halohydrin dehalogenases (HHDHs) for the synthesis of chiral 4-aryloxazolidinones. researchgate.net These enzymes can catalyze the α-regioselective ring-opening of aryl epoxides with cyanate. researchgate.net Protein engineering of these enzymes can further enhance their enantioselectivity. researchgate.net

More recently, a biocatalytic method for the synthesis of enantioenriched oxazolidinones through the intramolecular C(sp³)-H amination of carbamate derivatives has been reported, utilizing engineered myoglobin-based catalysts. chemrxiv.org This approach is applicable to a diverse range of substrates and demonstrates high functional group tolerance. chemrxiv.org The reusability of biocatalysts and the significantly lower E-factor (a measure of waste produced) make these routes economically and environmentally advantageous compared to traditional chemical methods. researchgate.net

Asymmetric Synthesis and Stereocontrol of Chiral this compound Derivatives

The stereochemistry of oxazolidinone derivatives is often crucial for their biological activity and application as chiral auxiliaries. bioorg.orgsigmaaldrich.com Therefore, the development of asymmetric synthetic methods to control the stereocenters is of great importance.

A common and effective strategy for asymmetric synthesis is the use of readily available chiral starting materials. L-serine and its derivatives are valuable precursors for the synthesis of chiral oxazolidinone compounds. nih.govresearchgate.net

For instance, the asymmetric synthesis of N-substituted oxazolidinyl nucleosides has been accomplished starting from L-isoserine, a derivative of L-serine. nih.gov In this synthesis, stereoselective construction of the oxazolidine ring is achieved through condensation with benzoyloxy acetaldehyde (B116499) dimethyl acetal. nih.gov

Another approach involves the use of chiral α-amino epoxides derived from L-serine to produce cis-4,5-disubstituted oxazolidin-2-ones. researchgate.net The inherent chirality of the serine-derived starting material directs the stereochemical outcome of the subsequent reactions, leading to the formation of enantiomerically enriched products.

Beyond the use of chiral precursors, various diastereoselective and enantioselective methodologies have been developed to synthesize chiral oxazolidinones. nih.govacs.org These methods often employ chiral catalysts or auxiliaries to induce stereoselectivity. sigmaaldrich.comnih.gov

Diastereoselective approaches include the oxidative rearrangement of α,β-unsaturated γ-lactams using m-chloroperoxybenzoic acid (mCPBA), which can provide highly substituted 2-oxazolidinones with complete control over the relative stereochemistry. nih.gov Another example is the diastereoselective synthesis of oxazolidinones through an asymmetric aldol (B89426) reaction followed by a Curtius rearrangement. nih.gov

Enantioselective methods often rely on catalysis. For example, cascade organocatalysis using thiourea (B124793) and N,N-dimethylaminopyridine (DMAP) has been employed for the synthesis of oxazolidinones from stable sulfur ylides and nitro-olefins, achieving high diastereoselectivity and enantioselectivity. acs.org Additionally, efficient asymmetric three-component reactions of anilines, ethyl glyoxalates, and epoxides can yield 1,3-oxazolidine derivatives with high diastereo- and enantioselectivities through a cascade process that involves kinetic resolution. nih.gov

Table 2: Examples of Diastereoselective and Enantioselective Syntheses

Reaction TypeCatalyst/ReagentSubstratesProductStereoselectivityReference
Oxidative RearrangementmCPBAα,β-Unsaturated γ-lactamVicinally substituted 2-oxazolidinoneDiastereospecific nih.gov
Aldol/Curtius ReactionChiral AuxiliaryAldehyde, N-acyl oxazolidinethione4,5-Disubstituted oxazolidin-2-oneHigh diastereoselectivity nih.gov
Cascade OrganocatalysisThiourea/DMAPSulfur ylide, Nitro-olefinOxazolidinonedr >95:5, er 95:5 acs.org
Three-Component ReactionChiral CatalystAniline, Ethyl glyoxalate, Epoxide1,3-Oxazolidine derivativeup to 20:1 d.r., 90% ee nih.gov

This table is interactive. Click on the headers to sort the data.

Chiral Auxiliaries in Oxazolidinone-Mediated Transformations

The use of chiral auxiliaries represents a powerful and reliable strategy in asymmetric synthesis to control the stereochemical outcome of a reaction. In the context of this compound and its derivatives, chiral auxiliaries can be employed to introduce stereocenters with high levels of diastereoselectivity. These auxiliaries are stereogenic molecules that are temporarily incorporated into the substrate, direct the stereoselective formation of a new chiral center, and are subsequently removed. The Evans oxazolidinones are a prominent class of such auxiliaries, valued for their high efficacy in a variety of asymmetric transformations, including alkylations and aldol reactions. wikipedia.orgbioorg.org

The general principle involves the attachment of the chiral auxiliary to a prochiral substrate. The inherent chirality of the auxiliary then creates a diastereomeric transition state that favors the formation of one diastereomer of the product over the other. After the desired stereocenter is set, the auxiliary is cleaved and can often be recovered for reuse, making the process more economical. mdpi.com

While direct diastereoselective cyanation of a chiral oxazolidinone precursor at the C4 position is not extensively documented, the principles of chiral auxiliary-mediated synthesis can be applied to the synthesis of chiral β-amino alcohol precursors, which can then be cyclized to form the desired 4-substituted-2-oxazolidinone. For instance, a chiral auxiliary can be used to control the stereoselective synthesis of a β-amino-α-hydroxy nitrile, a direct precursor to this compound.

One plausible strategy involves the asymmetric Strecker reaction, where a chiral amine acts as the auxiliary. The addition of a cyanide source to a chiral imine derived from a glyoxal (B1671930) and a chiral amine would lead to a chiral α-amino nitrile. Subsequent reduction of the other carbonyl group and cyclization would yield the target oxazolidinone. The stereochemical outcome of the cyanide addition is dictated by the chiral auxiliary. mdpi.com

Another well-established approach is the use of chiral auxiliaries in the alkylation of enolates. For example, a chiral oxazolidinone auxiliary, such as one derived from valine or phenylalanine, can be N-acylated with a glyoxylate-derived moiety. The subsequent reaction of the enolate of this N-acyl oxazolidinone with an electrophilic cyanating agent would be directed by the chiral auxiliary, leading to the diastereoselective formation of a new stereocenter. mdpi.com

The following table illustrates the diastereoselectivity achieved in alkylation reactions using Evans-type chiral auxiliaries with various electrophiles. While not a direct synthesis of the 4-carbonitrile, this data demonstrates the high level of stereocontrol that can be achieved, which is a foundational principle for the proposed synthetic strategies.

Chiral Auxiliary (derived from)ElectrophileDiastereomeric Ratio (d.r.)
(S)-ValineBenzyl bromide>99:1
(S)-PhenylalanineAllyl iodide98:2
(S)-ValineMethyl iodide97:3
(S)-PhenylalaninePropargyl bromide95:5

This table presents representative data for diastereoselective alkylations of N-acyl oxazolidinone enolates, demonstrating the efficacy of chiral auxiliaries in controlling stereochemistry. mdpi.com

Furthermore, the development of fluorous chiral auxiliaries has shown to not only provide high stereoselectivity but also simplify the purification process through fluorous solid-phase extraction (FSPE). This technique is particularly advantageous in removing organometallic byproducts, which are common in many synthetic transformations. nih.gov

The choice of the chiral auxiliary is critical and can significantly influence the stereochemical outcome of the reaction. For instance, in some transformations, camphorsultam has been shown to provide superior diastereoselectivity compared to oxazolidinone auxiliaries. wikipedia.org

Reaction Mechanisms and Chemical Reactivity of 2 Oxo 1,3 Oxazolidine 4 Carbonitrile

Electrophilic and Nucleophilic Character of the Oxazolidinone Carbonyl and Nitrile Group

The electronic properties of the carbonyl and nitrile groups in 2-oxo-1,3-oxazolidine-4-carbonitrile dictate its reactivity. The carbonyl carbon of the oxazolidinone ring is inherently electrophilic due to the polarization of the carbon-oxygen double bond, where the oxygen atom draws electron density, leaving the carbon atom electron-deficient. masterorganicchemistry.comwikipedia.org This electrophilicity is a key factor in nucleophilic acyl substitution reactions. masterorganicchemistry.comyoutube.com

Conversely, the nitrile group exhibits dual reactivity. The nitrogen atom possesses a lone pair of electrons, rendering it nucleophilic. masterorganicchemistry.com However, the carbon atom of the nitrile group is electrophilic, susceptible to attack by nucleophiles. Resonance structures can be drawn that place a positive charge on the carbon, highlighting its electrophilic character. nih.gov The reactivity of the nitrile is somewhat analogous to that of a carbonyl group. researchgate.net

Functional GroupAtomChemical Character
OxazolidinoneCarbonyl CarbonElectrophilic
Carbonyl OxygenNucleophilic
NitrileNitrogenNucleophilic
CarbonElectrophilic
This table summarizes the primary electrophilic and nucleophilic sites within the this compound molecule.

The carbonyl group within the 2-oxo-1,3-oxazolidine ring, which is a cyclic carbamate (B1207046), is susceptible to nucleophilic acyl substitution. masterorganicchemistry.com This class of reactions proceeds via an addition-elimination mechanism, where a nucleophile attacks the electrophilic carbonyl carbon to form a tetrahedral intermediate. masterorganicchemistry.com Subsequent reformation of the carbonyl double bond results in the expulsion of a leaving group. youtube.com The success of such a substitution depends on the relative basicity of the incoming nucleophile and the potential leaving group; the reaction favors the displacement of the weaker base. masterorganicchemistry.com For the oxazolidinone ring, cleavage can occur at the C-O or C-N bond, depending on the reaction conditions and the nature of the nucleophile.

The nitrile group of this compound can undergo a range of chemical transformations.

Hydrolysis: Under acidic or basic aqueous conditions, the nitrile group can be hydrolyzed. The reaction typically proceeds through an amide intermediate to yield a carboxylic acid. researchgate.netresearchgate.net In acidic hydrolysis, the nitrile nitrogen is first protonated, which enhances the electrophilicity of the nitrile carbon, facilitating the attack of water. wikipedia.org

Reduction: The nitrile group can be reduced to a primary amine using strong reducing agents like lithium aluminum hydride (LiAlH₄). researchgate.netharvard.edu This reaction involves the nucleophilic addition of a hydride ion to the nitrile carbon, followed by a second hydride addition to the resulting imine intermediate. researchgate.net Milder reducing agents, such as diisobutylaluminum hydride (DIBAL-H), can allow for the partial reduction of nitriles to aldehydes after subsequent hydrolysis of the intermediate imine. masterorganicchemistry.comchemistrysteps.com

ReagentProduct of Nitrile Reduction
LiAlH₄, then H₂OPrimary Amine (R-CH₂NH₂)
DIBAL-H, then H₂OAldehyde (R-CHO)
This table shows the typical products from the reduction of a nitrile group with common reducing agents.

Cycloaddition: The nitrile group can participate in cycloaddition reactions. For instance, 1,3-dipolar cycloaddition reactions with nitrile oxides can lead to the formation of five-membered heterocyclic rings. mdpi.comresearchgate.net While specific studies on this compound are limited, the general reactivity pattern suggests its potential to act as a dipolarophile in such transformations. researchgate.net

Ring-Opening Reactions of the 2-Oxo-1,3-oxazolidine System

The stability of the 2-oxo-1,3-oxazolidine ring is a critical aspect of its chemistry, and it can undergo ring-opening reactions under various conditions. nih.govwikipedia.org

Ring-opening of the oxazolidinone ring is typically initiated by nucleophilic attack at the electrophilic carbonyl carbon (C2) or at the C5 position. Attack at the carbonyl carbon leads to cleavage of the acyl-oxygen bond or the acyl-nitrogen bond. Cationic ring-opening polymerization of 2-oxazolines, a related class of compounds, is initiated by electrophilic species and proceeds via nucleophilic attack of the monomer on the activated propagating chain end. researchgate.netbeilstein-journals.org The hydrolysis of oxazolidines, which are prone to this reaction, proceeds by the reverse of their synthesis from amino alcohols and carbonyl compounds. wikipedia.org

The stability of the oxazolidine (B1195125) ring is influenced by the nature of its substituents. Studies on various oxazolidine derivatives have shown that electron-withdrawing groups can affect the rate of hydrolysis and ring stability. nih.gov For example, 2-phenyl substituted oxazolidines with electron-withdrawing nitro substituents hydrolyze more rapidly than those with electron-donating methoxy (B1213986) groups. nih.gov The substituents on the nitrogen atom also play a role; N-phenyl substituted oxazolidines have been found to be less stable than their N-methyl counterparts. nih.gov The inherent strain of the five-membered ring also contributes to its susceptibility to ring-opening reactions, particularly when fused to other rings.

Rearrangement Reactions Involving Oxazolidinone and Related Scaffolds

The oxazolidinone scaffold can participate in various rearrangement reactions, a testament to its versatility in synthetic organic chemistry.

A notable example is the nih.govresearchgate.net-sigmatropic rearrangement of α-alkoxy oxazolidinone enolates, often referred to as a Wittig rearrangement. wikipedia.orgnih.gov While alkali metal enolates of these systems tend to undergo deacylation, boron enolates, generated using reagents like di-n-butylboron triflate, successfully rearrange to provide products in good yields and with high stereoselectivity. nih.gov This type of rearrangement involves a concerted, five-membered ring transition state. wikipedia.org

Another documented transformation is the diastereospecific rearrangement of α,β-unsaturated γ-lactams into vicinally substituted 2-oxazolidinones using m-chloroperoxybenzoic acid (mCPBA). acs.org The proposed mechanism involves a Baeyer-Villiger oxidation, epoxidation, and a subsequent concerted rearrangement of the epoxy ester intermediate. acs.org This highlights the potential for skeletal reorganization of related heterocyclic systems to yield the oxazolidinone core.

Rearrangement TypeSubstrateKey Features
nih.govresearchgate.net-Sigmatropic (Wittig)α-Alkoxy oxazolidinone boron enolatesProceeds via a five-membered transition state; provides high stereoselectivity. wikipedia.orgnih.gov
Oxidative Rearrangementα,β-Unsaturated γ-lactamsInvolves Baeyer-Villiger oxidation and epoxidation followed by concerted rearrangement. acs.org
This table summarizes key rearrangement reactions involving the oxazolidinone scaffold.

Structural Analysis and Conformational Studies of 2 Oxo 1,3 Oxazolidine 4 Carbonitrile Scaffolds

Advanced Spectroscopic Characterization Techniques

A suite of sophisticated spectroscopic methods is utilized to provide a comprehensive structural profile of 2-oxo-1,3-oxazolidine-4-carbonitrile, from atomic connectivity to its chiral conformation.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 1D and 2D-NMR for Stereochemical Assignment and Complex Elucidation)

High-resolution NMR spectroscopy is a cornerstone technique for the structural elucidation of this compound in solution. Both one-dimensional (¹H and ¹³C NMR) and two-dimensional (e.g., COSY, HSQC, HMBC) NMR experiments are pivotal in assigning the stereochemistry and confirming the connectivity of the molecule.

Detailed analysis of a closely related analog, (S)-2-oxooxazolidine-4-carboxylic acid, provides valuable insight into the expected NMR data for the nitrile derivative. google.com The chemical shifts (δ) in the ¹H NMR spectrum are anticipated to be in specific regions characteristic of the oxazolidinone ring protons. For instance, the methine proton at the C4 position is expected to show a multiplet, with its chemical shift and coupling constants being highly dependent on the ring's conformation and the orientation of the nitrile group. google.com The methylene (B1212753) protons at the C5 position will likely appear as distinct multiplets due to their diastereotopic nature. google.com

¹³C NMR spectroscopy complements the proton data by providing the chemical shifts for each carbon atom in the molecule. The carbonyl carbon (C2) of the oxazolidinone ring is expected to resonate at a significantly downfield position, typically around 158-159 ppm. google.com The nitrile carbon (C≡N) will also have a characteristic chemical shift in the range of 115-120 ppm. The chemical shifts of the C4 and C5 carbons provide further confirmation of the ring structure. google.com

Two-dimensional NMR techniques are instrumental in establishing the precise stereochemical arrangement. For instance, Nuclear Overhauser Effect Spectroscopy (NOESY) can reveal through-space correlations between protons, which helps in determining their relative orientation and, consequently, the conformation of the five-membered ring.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (based on data from (S)-2-oxooxazolidine-4-carboxylic acid google.com)

Atom¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)
H4~4.3 (m)-
H5a, H5b~4.2 (m)-
C2-~158.9
C4-~55.5
C5-~68.0
C≡N-~117.0

Note: The chemical shifts are approximate and can vary based on the solvent and other experimental conditions. 'm' denotes a multiplet.

Infrared (IR) and Vibrational Spectroscopy for Characteristic Functional Group Analysis

Infrared (IR) and vibrational spectroscopy are powerful tools for identifying the characteristic functional groups present in the this compound molecule. nih.gov The IR spectrum is expected to display distinct absorption bands corresponding to the vibrational modes of the nitrile (C≡N) and the cyclic carbamate (B1207046) (C=O) functionalities.

The nitrile group typically exhibits a sharp, medium-intensity absorption band in the region of 2260-2240 cm⁻¹. The exact position of this band can provide subtle information about the electronic environment of the nitrile group. The carbonyl group of the 2-oxazolidinone (B127357) ring is expected to show a strong absorption band at a relatively high frequency, typically around 1750-1730 cm⁻¹, which is characteristic of a five-membered cyclic carbamate. kthmcollege.ac.in The C-O stretching vibrations of the oxazolidine (B1195125) ring are also expected to appear in the fingerprint region of the spectrum, typically between 1200 and 1000 cm⁻¹. researchgate.netnist.gov

Table 2: Expected Characteristic IR Absorption Frequencies for this compound

Functional GroupVibrational ModeExpected Frequency Range (cm⁻¹)Intensity
Nitrile (C≡N)Stretch2260 - 2240Medium, Sharp
Carbonyl (C=O)Stretch1750 - 1730Strong
C-OStretch1200 - 1000Medium to Strong
N-HStretch3400 - 3200Medium (if present)

High-Resolution Mass Spectrometry for Molecular Formula Confirmation and Fragment Analysis

High-resolution mass spectrometry (HRMS) is crucial for unequivocally confirming the molecular formula of this compound by providing a highly accurate mass measurement of the molecular ion. The fragmentation patterns observed in the mass spectrum, often studied using tandem mass spectrometry (MS/MS), offer valuable structural information. researchgate.net

The electrospray ionization (ESI) technique is commonly employed for the analysis of such polar molecules. The expected fragmentation pathways for the this compound molecular ion would likely involve the loss of small, stable molecules. For instance, the cleavage of the oxazolidinone ring could lead to the loss of carbon dioxide (CO₂) or the nitrile group (CN). The analysis of these fragment ions helps to piece together the structure of the parent molecule. The fragmentation of related oxazolidin-2-one derivatives often shows characteristic losses that can be used to differentiate between isomers. researchgate.net

Circular Dichroism (CD) Spectroscopy for Chiral Conformation Determination

Circular dichroism (CD) spectroscopy is an indispensable technique for investigating the chiral nature and preferred conformation of this compound in solution. bath.ac.uk Since the molecule possesses a stereocenter at the C4 position, its enantiomers will exhibit mirror-image CD spectra. psu.edu The sign and magnitude of the Cotton effects in the CD spectrum are highly sensitive to the three-dimensional arrangement of the chromophores within the molecule, particularly the relative orientation of the carbonyl and nitrile groups. nih.govresearchgate.net

By comparing the experimental CD spectrum with theoretical spectra calculated for different possible conformations, the absolute configuration (R or S) and the dominant solution-phase conformation of the chiral molecule can be determined. psu.edu This technique is particularly powerful when used in conjunction with computational modeling. researchgate.net

X-ray Crystallography and Solid-State Structural Investigations

While spectroscopic techniques provide information about the molecule's structure in solution or the gas phase, X-ray crystallography offers a definitive view of its conformation and stereochemistry in the solid state.

Determination of Molecular Conformation and Stereochemistry in the Solid State

Single-crystal X-ray diffraction analysis provides an unambiguous determination of the molecular structure, including bond lengths, bond angles, and torsional angles. For this compound, this technique would reveal the precise conformation of the five-membered oxazolidine ring, which can adopt various puckered conformations such as an envelope or a twisted form. The analysis of crystal structures of similar oxazolidinone derivatives often reveals a nearly planar ring system. nih.gov

Furthermore, X-ray crystallography would definitively establish the relative and absolute stereochemistry of the molecule. The solid-state packing of the molecules, governed by intermolecular interactions such as hydrogen bonding (if applicable) and dipole-dipole interactions, can also be elucidated, providing insights into the supramolecular architecture of the crystalline material. rsc.org

Theoretical and Computational Chemistry of 2 Oxo 1,3 Oxazolidine 4 Carbonitrile

Density Functional Theory (DFT) Applications in Oxazolidinone Chemistry

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying the electronic and structural properties of organic molecules like 2-Oxo-1,3-oxazolidine-4-carbonitrile. Its balance of computational cost and accuracy allows for detailed investigations into various molecular characteristics.

Optimization of Geometrical Structures and Energetic Profiles

Detailed computational studies specifically focused on the optimization of the geometrical structure and the energetic profile of this compound are not extensively available in the current body of scientific literature. Such studies would typically involve using DFT methods, such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), to determine the most stable three-dimensional arrangement of the atoms. This analysis would yield key data on bond lengths, bond angles, and dihedral angles, defining the molecule's conformation. The energetic profile would reveal the relative stabilities of different possible conformers.

Electronic Structure Analysis (e.g., HOMO-LUMO Gap, Molecular Electrostatic Potential Mapping)

Reactivity Descriptors and Mulliken Charge Population Analysis

There is a lack of published research detailing the global and local reactivity descriptors (such as chemical hardness, softness, and electrophilicity index) and Mulliken charge population analysis specifically for this compound. These DFT-derived parameters provide quantitative measures of a molecule's reactivity. Mulliken charge analysis, for instance, would assign partial charges to each atom, offering a numerical basis for understanding the MEP and predicting sites susceptible to nucleophilic or electrophilic attack.

Solvation Effects on Molecular Properties and Reactivity

Investigations into the influence of different solvents on the molecular properties and reactivity of this compound using computational models like the Polarizable Continuum Model (PCM) are not currently available in the literature. Such studies would be valuable in understanding how the polarity of the solvent medium could alter the compound's conformational stability, electronic structure, and reaction pathways.

Molecular Dynamics Simulations for Conformational Landscapes (Applicable to Flexible Derivatives)

While molecular dynamics (MD) simulations are a powerful technique for exploring the conformational landscape of flexible molecules, there are no specific MD studies published for this compound or its flexible derivatives. MD simulations would provide a dynamic picture of the molecule's behavior over time, revealing accessible conformations and the energy barriers between them, which is particularly important for understanding the behavior of more complex derivatives in solution or in biological systems.

Quantum Chemical Calculations for Reaction Mechanisms and Transition States

Quantum chemical calculations are instrumental in elucidating reaction mechanisms by identifying intermediates and calculating the energies of transition states. However, the scientific literature does not currently contain specific quantum chemical studies on the reaction mechanisms involving this compound. Such research would be critical for predicting the feasibility of synthetic routes or understanding its metabolic pathways, providing a theoretical foundation for its chemical transformations.

Quantitative Structure-Property Relationship (QSPR) Modeling for Predictive Analysis

Quantitative Structure-Property Relationship (QSPR) modeling is a computational methodology that aims to establish a mathematical correlation between the structural features of a molecule and its physicochemical properties. nih.gov For this compound and its parent class of oxazolidinones, QSPR and its counterpart, Quantitative Structure-Activity Relationship (QSAR) modeling, are instrumental in predicting various characteristics without the need for empirical synthesis and testing. nih.govnih.gov These models are particularly valuable in the early stages of drug discovery and material science for screening and optimizing lead compounds. researchgate.net

The fundamental principle of QSPR/QSAR lies in the hypothesis that the structural, electronic, and steric properties of a molecule, encoded in numerical descriptors, dictate its macroscopic properties and biological activities. nih.gov For the oxazolidinone class, research has focused on correlating molecular descriptors with antibacterial activity. nih.govresearchgate.net

A typical QSPR/QSAR study involves several key stages:

Data Set Selection: A collection of molecules with known experimental property or activity values is assembled. nih.gov

Molecular Descriptor Generation: A wide array of numerical descriptors representing the constitutional, topological, geometrical, and electronic features of the molecules are calculated. researchgate.net

Model Development: Statistical methods such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms like Artificial Neural Networks (ANN) are employed to build a mathematical model that links the descriptors to the property of interest. nih.govresearchgate.net

Model Validation: The predictive power and robustness of the developed model are rigorously assessed using internal and external validation techniques. nih.govrsc.org

The first QSAR study on oxazolidinone antibacterial agents was reported in 1999. nih.gov This study utilized Comparative Molecular Field Analysis (CoMFA), a 3D-QSAR technique, to correlate the steric and electrostatic fields of the molecules with their antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA). nih.govnih.gov The resulting models showed a strong correlation, indicating the importance of these fields in the antibacterial action of oxazolidinones. nih.gov

Subsequent studies on oxazolidinone derivatives have employed a variety of descriptors and modeling techniques. For instance, some models have incorporated lipophilicity (log P) and topological polar surface area (TPSA) as key descriptors, highlighting their role in the biological activity of these compounds. mdpi.com Advanced computational methods, including Artificial Neural Networks (ANN), have also been used to capture non-linear relationships between the molecular structure and antibacterial activity. researchgate.net

The statistical quality of these models is crucial for their predictive reliability. Parameters such as the squared correlation coefficient (R²) and the cross-validated squared correlation coefficient (Q² or r²cv) are used to evaluate the model's goodness of fit and predictive ability. nih.govrsc.org For example, an early CoMFA study on oxazolidinones reported a conventional r² of 0.984 and a cross-validated r²cv of 0.653. nih.gov Another 3D-QSAR study using a genetic function algorithm reported r² values ranging from 0.629 to 0.732. nih.gov

While specific QSPR models and predictive data tables for this compound are not extensively documented in publicly available literature, the established models for the broader oxazolidinone class provide a solid foundation for estimating its properties. By calculating the relevant molecular descriptors for this compound, its potential properties, such as antibacterial activity or physicochemical characteristics, could be predicted using these existing QSPR/QSAR models.

The table below details the research findings from various QSPR/QSAR studies on oxazolidinone derivatives, which could be extrapolated to understand the potential properties of this compound.

Study Focus Methodology Key Descriptors Statistical Significance Predicted Property
New oxazolidinone antibacterial agentsComparative Molecular Field Analysis (CoMFA)Steric fields, Electrostatic fields, ClogPConventional r² = 0.984, Cross-validated r²cv = 0.653 nih.govAntibacterial activity against MRSA nih.govnih.gov
Oxazolidinone antibacterial agentsArtificial Neural Networks (ANN), Partial Least Squares (PLS)Constitutional, Topostructural, Chemical, and Quantum chemical descriptorsQ² values for cross-validation set: 0.8014 - 0.9870, Q² values for external test set: 0.8966 - 0.9943 researchgate.netAntibacterial activity researchgate.net
Oxazolidinone antibacterial agentsGenetic Function Algorithm (3D-QSAR)Not specifiedr² values: 0.629 - 0.732 nih.govIn vitro MIC against Staphylococcus aureus nih.gov
Linezolid-based oxazolidinonesLinear RegressionLipophilicity (log P), Topological Polar Surface Area (TPSA)Correlation factor = 0.6 for lipophilicity mdpi.comBiological activity mdpi.com

Applications of 2 Oxo 1,3 Oxazolidine 4 Carbonitrile and Its Derivatives in Advanced Materials and Chemical Technologies

Polymer and Macromolecular Synthesis

The oxazolidinone moiety is a valuable building block for the synthesis of advanced polymers. Its incorporation into polymer backbones can impart desirable properties such as high thermal stability and strong polarity. Recent synthetic methodologies have focused on creating well-defined poly(oxazolidinone)s and integrating oxazolidinone-related structures into other polymer classes like polycarbonates through controlled polymerization techniques.

Controlled Synthesis of Poly(oxazolidinone)s and Poly(thiourethanes)

The synthesis of poly(oxazolidinone)s (POxa), which feature five-membered urethane units in their backbone, has traditionally been limited by step-growth methods that restrict molar mass. However, recent advancements have enabled the creation of high molar mass POxa through the ring-opening metathesis polymerization (ROMP) of monomers like oxazolidinone-fused cyclooctenes. acs.org This chain-growth approach provides a versatile platform for producing chemically recyclable polymers with tunable glass transition temperatures (14–48 °C) and high thermal stability, showing less than 5% mass loss at temperatures up to 382–411 °C. acs.org

Similarly, the synthesis of poly(thiourethanes) can be achieved through the ring-opening polymerization of cyclic thiourethane monomers, such as 3-methyl-5-phenyloxazolidine-2-thione. researchgate.net This method allows for the creation of well-defined macro chain transfer agents and block copolymers. Poly(thiourethane)s are noted for their excellent mechanical and thermomechanical properties and can be synthesized via isocyanate-free routes, for example, through the polyaddition between a bicyclic trithiocarbonate and a diamine. researchgate.netresearchgate.net Furthermore, the dynamic nature of thiourethane bonds allows for the development of recyclable thermoset materials that can be depolymerized into liquid oligomers and subsequently re-crosslinked without loss of performance. rsc.org

Design and Synthesis of Functionalized Polycarbonates

Aliphatic polycarbonates are highly valued for biomedical applications due to their biodegradability. nih.gov The introduction of functional groups is crucial for tailoring their properties and enabling applications like drug delivery. The ring-opening polymerization (ROP) of functionalized six-membered cyclic carbonate monomers is a primary strategy for creating these materials. nih.govmdpi.com

A versatile approach involves the synthesis of a novel cyclic carbonate monomer bearing a desired functional group, which can then be polymerized. mdpi.com For instance, an azido-functionalized cyclic carbonate monomer, AzDXO, has been developed that undergoes controlled/"living" ROP. This allows for the synthesis of polycarbonates and poly(ester-carbonates) with well-defined compositions and narrow polydispersity. nih.gov The azide groups on the polymer side-chains can then be easily modified using copper-catalyzed or copper-free "click" chemistry, demonstrating a practical path to a wide range of well-defined functional polycarbonates. nih.gov This methodology enables the creation of polymer-drug conjugates and other advanced materials with precisely controlled functionality. nih.gov

Copolymerization Strategies for Tailored Polymer Architectures

Copolymerization is a powerful strategy to create polymers with precisely tailored properties by combining different monomers. In the context of oxazolidinone-related structures, copolymerization of 2-substituted-2-oxazoline monomers allows for the synthesis of functional polymers with complex architectures, such as block copolymers and star polymers. nih.govmdpi.com The living cationic ring-opening polymerization (LCROP) of 2-oxazolines is a key technique that enables the creation of well-defined polymers with controlled chain lengths and narrow molecular weight distributions. mdpi.comrsc.org

For example, the copolymerization of 2-methyl-2-oxazoline with a monomer containing a pendant vinyl group, like 2-(3-butenyl)-2-oxazoline, introduces grafting sites along the polymer backbone. elsevier.com These sites can then be used in subsequent "grafting to" reactions, such as thiol-ene click chemistry, to attach other polymer chains (e.g., thiol-terminated poly(vinyl pyrrolidone)), resulting in well-defined graft copolymers. elsevier.com This approach allows for the precise tailoring of polymer architecture, which in turn influences the material's bulk properties, such as solution viscosity. Such tailored copolymers are being explored as advanced materials for applications like binder jetting additive manufacturing. elsevier.com

Catalytic Auxiliaries and Asymmetric Induction in Organic Synthesis

Chiral oxazolidinone derivatives are among the most reliable and widely used chiral auxiliaries in asymmetric synthesis. wikipedia.orgresearchgate.net Popularized by David A. Evans, these auxiliaries are temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.org By sterically blocking one face of the reactive molecule, they ensure that incoming reagents attack from the less hindered face, leading to the formation of one diastereomer in high excess. The auxiliary can then be cleanly removed, yielding an enantiomerically enriched product. wikipedia.org

Role of Chiral Oxazolidinones in Asymmetric Aldol (B89426) Reactions

The asymmetric aldol reaction is a cornerstone of organic synthesis for forming carbon-carbon bonds while controlling the stereochemistry of two adjacent carbon atoms. Chiral oxazolidinones have proven to be exceptionally effective in this transformation. wikipedia.orgscielo.org.mx The process typically involves acylating the chiral oxazolidinone auxiliary, followed by the formation of a boron enolate. This enolate then reacts with an aldehyde in a highly diastereoselective manner. wikipedia.orgnih.gov

The stereochemical outcome is dictated by the rigid, chair-like six-membered transition state of the boron enolate. The substituent on the chiral auxiliary (e.g., a benzyl or isopropyl group) effectively shields one face of the enolate, forcing the aldehyde to approach from the opposite face. scielo.org.mx This strategy consistently produces syn-aldol products with outstanding diastereoselectivity. scielo.org.mx The reliability and high degree of stereocontrol offered by these auxiliaries have made them indispensable tools in the total synthesis of complex natural products. researchgate.net

Table 1: Diastereoselectivity in Asymmetric Aldol Reactions Using Chiral Oxazolidinone Auxiliaries
Auxiliary Acyl GroupAldehydeLewis Acid/BaseDiastereomeric Ratio (syn:anti)Yield (%)
PropionylIsobutyraldehydeDibutylboron triflate / DIPEA>99:185
PropionylBenzaldehydeDibutylboron triflate / DIPEA98:280
AcetylVariousTiCl4 / SparteineHigh (syn-product)N/A
PropionylVariousTiCl4 (2 equiv.)High (anti-product)N/A

Data synthesized from multiple sources demonstrating typical outcomes. wikipedia.orgscielo.org.mx

Application in Asymmetric Diels-Alder Reactions

The Diels-Alder reaction is a powerful cycloaddition for constructing six-membered rings, often creating multiple stereocenters simultaneously. Chiral oxazolidinone auxiliaries attached to α,β-unsaturated carbonyl compounds serve as highly effective chiral dienophiles, enabling excellent control over the stereoselectivity of the reaction. nih.govnih.govresearchgate.net

When the N-acryloyl derivative of a chiral oxazolidinone is treated with a Lewis acid (e.g., diethylaluminum chloride), it forms a chelated complex. This complex locks the dienophile into a rigid conformation where one face is sterically shielded by the auxiliary's substituent. nih.gov The diene, such as cyclopentadiene, then preferentially adds to the less hindered face, resulting in the formation of the endo cycloadduct with high diastereoselectivity. nih.gov The auxiliary can be subsequently removed under mild conditions, often with high recovery rates, providing access to enantiomerically enriched cyclic products that are valuable intermediates in organic synthesis. nih.govnih.gov

Table 2: Diastereoselectivity in Asymmetric Diels-Alder Reactions with Chiral Oxazolidinone Dienophiles
Dienophile AuxiliaryDieneLewis AcidTemperature (°C)Diastereomeric Ratio (endo:exo)Yield (%)
(S)-4-Benzyl-2-oxazolidinoneCyclopentadieneEt2AlCl-78>99:173
(R)-4-Benzyl-2-oxazolidinoneCyclopentadieneEt2AlCl-10099.5:0.591
(S)-4-tert-Butyl-2-oxazolidinoneCyclopentadieneTiCl4-1591:995
(S)-4-Isopropyl-2-oxazolidinone1,3-ButadieneEt2AlCl-7896:487

Data synthesized from multiple sources demonstrating typical outcomes. nih.govnih.gov

Ligand Design for Metal-Mediated Asymmetric Catalysis

The rigid, sterically tunable structure of the chiral 1,3-oxazolidine framework has garnered significant attention in the design of ligands for asymmetric catalysis. rsc.org This class of ligands is prized for its ability to create a well-defined chiral environment around a metal center, thereby enabling high levels of enantioselectivity in a variety of chemical transformations. The modular synthesis of oxazolidine (B1195125) ligands, often derived from readily available amino alcohols, allows for systematic modification of their steric and electronic properties. rsc.org

While direct applications of 2-oxo-1,3-oxazolidine-4-carbonitrile as a ligand are not extensively documented, its structural motifs are characteristic of successful chiral ligands. The oxazolidinone core provides a rigid backbone, and the nitrogen and oxygen atoms of the ring, along with the nitrogen of the nitrile group, can serve as potential coordination sites for metal ions. The stereocenter at the C4 position is crucial for inducing asymmetry in catalytic reactions. Derivatives of the oxazolidine scaffold, such as phosphinooxazolines (PHOX ligands), are a popular class of bidentate ligands where the chiral oxazoline moiety is solely responsible for asymmetric induction. These have been successfully employed in a broad range of asymmetric reactions.

Precursors for the Synthesis of Complex Heterocyclic Systems and Novel Chemical Entities

The this compound molecule is a versatile building block for the synthesis of more complex chemical structures, particularly heterocyclic compounds. Both the oxazolidinone ring and the nitrile functional group offer reactive sites for various chemical transformations.

The nitrile group is a well-established precursor for a variety of nitrogen-containing heterocycles. It can be converted into functionalities such as amines or carbonyls, or it can participate directly in cyclization reactions to form rings like 1,3-oxazoles or oxadiazoles. The synthesis of 1,3,4-oxadiazole derivatives, for instance, can be achieved from hydrazides, which can be derived from nitrile-containing precursors. nanobioletters.com

Furthermore, the 2-oxazolidinone (B127357) core itself is a significant structural unit. Multi-configuration 2-oxo-oxazolidine-4-carboxylic acid compounds, which are structurally analogous to the title compound, are recognized as important medical intermediates, particularly in the synthesis of antibacterial agents. google.com The synthesis of these carboxylic acid derivatives from serine highlights the utility of this scaffold as a chiral starting material. google.com The oxazolidinone ring can be synthesized through various methods, including the palladium-catalyzed N-arylation of 2-oxazolidinones with aryl bromides and the carboxylative cyclization of allylic amines with carbon dioxide. organic-chemistry.org These synthetic routes underscore the accessibility and chemical utility of the oxazolidinone core in constructing novel and complex molecules.

Applications in Corrosion Inhibition and Materials Protection Studies

Derivatives of oxazolidine and oxazolidinone have demonstrated significant promise as corrosion inhibitors, particularly for steel in acidic environments. electrochemsci.orgresearchgate.net The effectiveness of these organic inhibitors is generally attributed to their ability to adsorb onto the metal surface, forming a protective barrier that impedes the corrosive process. uobaghdad.edu.iq This adsorption occurs through the interaction of heteroatoms like nitrogen and oxygen, as well as π-electrons from multiple bonds or aromatic rings, with the d-orbitals of the metal. nih.gov

The molecular structure of this compound contains key features for effective corrosion inhibition: nitrogen and oxygen heteroatoms within the heterocyclic ring. These atoms can act as anchor points for adsorption onto a metal surface. electrochemsci.org Studies on various oxazolidine derivatives have shown that they function as mixed-type inhibitors, meaning they reduce both the anodic and cathodic corrosion reactions. electrochemsci.orgresearchgate.net The adsorption of these compounds on the steel surface increases the charge transfer resistance, thereby lowering the corrosion rate. electrochemsci.org

Furthermore, carbonitrile compounds themselves are recognized as effective corrosion inhibitors. nih.gov The presence of the nitrile group in the this compound structure could therefore enhance its inhibitive properties. Research on other carbonitrile-containing molecules has demonstrated high inhibition efficiencies. For example, certain dihydropyridine-dicarbonitrile derivatives have shown inhibition efficiencies that increase with concentration, fitting the Langmuir adsorption model. nih.gov

The table below presents data from a study on different oxazolidine derivatives, showcasing their performance as corrosion inhibitors for API 5L X60 steel in a 1 M HCl solution. While not the specific compound of focus, this data illustrates the potential of the oxazolidine scaffold in materials protection.

InhibitorInhibition Efficiency (IE %) from Weight LossInhibition Efficiency (IE %) from EIS
OXA1 (1–oxa–4–azaspiro semanticscholar.orgsemanticscholar.orgnonane)66.06-
OXA2 (1–oxa–4–azaspiro semanticscholar.orguobaghdad.edu.iqdecane)43.64-
OXA3 (6–methyl–1–oxa–4–azaspiro semanticscholar.orguobaghdad.edu.iqdecane)52.73-
OXA4 (1–oxa–4–azaspiro rsc.orgsemanticscholar.orgdodecane)72.12>81

Data sourced from a study on oxazolidine derivatives as corrosion inhibitors. electrochemsci.org

Theoretical studies, such as those using Density Functional Theory (DFT), have been employed to correlate the molecular and electronic properties of oxazolidinone derivatives with their inhibition performance, often showing good agreement with experimental results. uobaghdad.edu.iq Such calculations indicate that these molecules can effectively adsorb onto metal surfaces through their heteroatoms. uobaghdad.edu.iq

Future Directions and Emerging Research Avenues for 2 Oxo 1,3 Oxazolidine 4 Carbonitrile

Exploration of Novel and Sustainable Synthetic Methodologies

The development of efficient and environmentally benign synthetic routes is a cornerstone of modern chemistry. For 2-Oxo-1,3-oxazolidine-4-carbonitrile, future research is anticipated to move beyond traditional synthetic paradigms, which often involve harsh conditions or the use of hazardous reagents. The focus will likely shift towards greener and more atom-economical approaches.

Sustainable synthetic strategies that warrant exploration include biocatalysis and flow chemistry. numberanalytics.com Biocatalytic methods, employing enzymes or whole-cell systems, could offer high selectivity and efficiency under mild reaction conditions, thereby minimizing energy consumption and waste generation. numberanalytics.com Flow chemistry, on the other hand, provides a platform for safer and more scalable synthesis through precise control of reaction parameters.

Furthermore, the exploration of novel catalytic systems is a promising avenue. This includes the use of earth-abundant metal catalysts and organocatalysts to replace precious metal catalysts, aligning with the principles of green chemistry. nih.gov The development of one-pot multicomponent reactions, which allow for the synthesis of complex molecules from simple precursors in a single step, could also significantly enhance the efficiency of producing this compound and its derivatives. rsc.org

Synthetic ApproachPotential AdvantagesKey Research Focus
Biocatalysis High selectivity, mild conditions, reduced waste. numberanalytics.comIdentification and engineering of suitable enzymes.
Flow Chemistry Enhanced safety, scalability, precise control.Optimization of reactor design and reaction conditions.
Organocatalysis Low toxicity, environmental benignity. nih.govDesign of novel and efficient organocatalysts.
Multicomponent Reactions High atom economy, reduced reaction time. rsc.orgDevelopment of new MCRs for heterocyclic synthesis.

Development of Advanced In Situ Characterization Techniques for Reaction Monitoring

To optimize the novel synthetic methodologies discussed above, a deep understanding of the reaction mechanisms and kinetics is imperative. This necessitates the development and application of advanced in situ characterization techniques. Real-time monitoring of the synthesis of this compound can provide invaluable insights into the formation of intermediates, reaction pathways, and the influence of various parameters.

Techniques such as in situ Fourier-transform infrared (FTIR) spectroscopy, Raman spectroscopy, and nuclear magnetic resonance (NMR) spectroscopy can be employed to track the concentration of reactants, intermediates, and products throughout the reaction. acs.org For instance, monitoring the disappearance of the nitrile stretching frequency in the IR spectrum could provide real-time data on the conversion of a precursor to the final product.

Moreover, advanced techniques like process analytical technology (PAT) can be integrated into the synthesis workflow. PAT enables continuous analysis and control of the manufacturing process, ensuring consistent product quality and optimizing resource utilization. The development of specific probes and sensors for the in situ monitoring of heterocyclic ring formation and cyanation reactions will be a key area of future research. nih.gov

Expanded Applications in Emerging Fields of Material Science

The unique structural features of this compound, combining a polar oxazolidinone ring with a reactive nitrile group, suggest its potential as a versatile building block in material science. Future research is expected to explore its applications in the synthesis of novel polymers and functional materials.

The oxazolidinone moiety is known to impart desirable properties such as high thermal stability and strong polarity to polymers. chemrxiv.org The presence of the nitrile group offers a site for further chemical modification, enabling the creation of cross-linked polymers or the attachment of other functional groups. This could lead to the development of high-performance polymers with tailored properties for applications in coatings, adhesives, and advanced composites. wikipedia.org For example, polyoxazolidinones have been investigated for their potential as recyclable polymers. chemrxiv.org

Additionally, the nitrile group itself is a key functional group in many advanced materials, including organic semiconductors and materials for energy storage. The incorporation of the this compound unit into larger molecular architectures could lead to the development of novel materials with interesting electronic and optical properties.

Potential Application AreaKey Properties Conferred by the CompoundResearch and Development Focus
High-Performance Polymers Thermal stability, polarity, cross-linking capability. chemrxiv.orgwikipedia.orgSynthesis of novel polyoxazolidinones and copolymers.
Functional Coatings Adhesion, chemical resistance.Formulation of coatings with enhanced durability.
Advanced Composites Matrix-filler interaction.Development of new composite materials with improved mechanical properties.
Organic Electronics Electronic and optical properties from the nitrile group.Design and synthesis of novel organic semiconducting materials.

Integration with Machine Learning and Artificial Intelligence for Predictive Chemistry

The fields of machine learning (ML) and artificial intelligence (AI) are revolutionizing chemical research by enabling the prediction of molecular properties and reaction outcomes. nih.gov For a relatively unexplored compound like this compound, these computational tools can significantly accelerate the discovery and development of its applications.

ML models can be trained on existing chemical data to predict the properties of new molecules, including their reactivity, solubility, and potential biological activity. ucla.eduacs.org This can help in the rational design of new derivatives of this compound with optimized properties for specific applications. For instance, an AI model could be used to predict which substituents on the oxazolidinone ring would lead to polymers with the highest thermal stability.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-Oxo-1,3-oxazolidine-4-carbonitrile, and how can reaction conditions be systematically optimized?

  • Methodological Answer : Synthesis typically involves cyclization of precursors containing nitrile and oxazolidinone groups under reflux conditions. Systematic optimization can employ factorial design (e.g., varying temperature, solvent polarity, and catalyst loading) to identify critical parameters. Orthogonal arrays are recommended for multi-variable analysis to reduce experimental runs while maintaining statistical validity .

Q. What spectroscopic and chromatographic methods are most effective for characterizing this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) is critical for structural elucidation, while IR spectroscopy confirms functional groups. High-Performance Liquid Chromatography (HPLC) with UV detection ensures purity validation. Method validation should adhere to reproducibility tests across multiple batches and comparison with reference standards .

Q. How should preliminary biological screening be designed to evaluate the compound’s bioactivity while minimizing false positives?

  • Methodological Answer : Use cell-based assays (e.g., cytotoxicity or enzyme inhibition) with triplicate technical replicates and negative/positive controls. Dose-response curves should span 3–5 orders of magnitude. False positives are mitigated by orthogonal assays (e.g., fluorescence-based vs. colorimetric) to confirm activity .

Advanced Research Questions

Q. What mechanistic approaches are recommended to elucidate the compound’s enzyme inhibition kinetics and binding modes?

  • Methodological Answer : Kinetic studies (e.g., Michaelis-Menten analysis with varying substrate concentrations) identify inhibition type (competitive/non-competitive). Molecular docking simulations (AutoDock Vina) paired with X-ray crystallography or cryo-EM can resolve binding interactions. Theoretical frameworks like transition-state theory guide hypothesis formulation .

Q. How can multi-scale computational modeling (DFT, MD) be integrated with experimental data to predict reactivity and stability?

  • Methodological Answer : Density Functional Theory (DFT) calculates electronic properties (HOMO-LUMO gaps), while Molecular Dynamics (MD) simulates solvation effects. Validate predictions with experimental stability data (e.g., accelerated degradation studies under UV/heat). Theoretical frameworks such as quantum chemistry principles ensure model alignment with physical properties .

Q. What strategies resolve contradictions in reported solubility or stability data across studies?

  • Methodological Answer : Conduct meta-analysis of literature data to identify confounding variables (e.g., solvent polarity, temperature). Replicate experiments under standardized conditions (ICH guidelines) and apply statistical tests (ANOVA) to isolate critical factors. Link discrepancies to methodological differences in purification or storage protocols .

Q. How to design a multi-variable study assessing catalytic performance under diverse conditions?

  • Methodological Answer : Use a fractional factorial design to evaluate variables (pH, temperature, catalyst loading) with limited resources. Response Surface Methodology (RSM) optimizes interactions between variables. Pre-experimental simulations (e.g., Monte Carlo) reduce trial-and-error approaches .

Q. What theoretical frameworks guide investigations into the compound’s electronic properties?

  • Methodological Answer : Molecular Orbital (MO) theory and Frontier Molecular Orbital (FMO) analysis explain charge distribution and reactivity. Spectroscopic data (UV-Vis, cyclic voltammetry) are interpreted through Marcus theory for electron-transfer processes. Theoretical frameworks ensure hypothesis-driven experimental design .

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